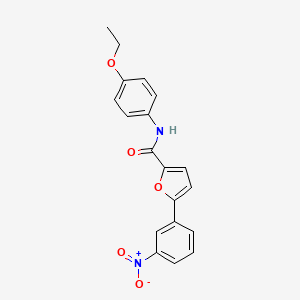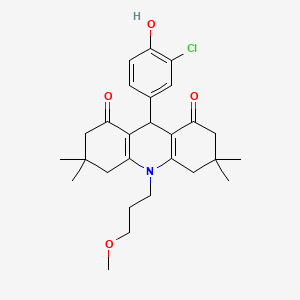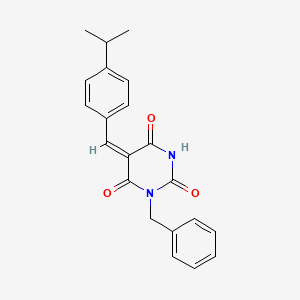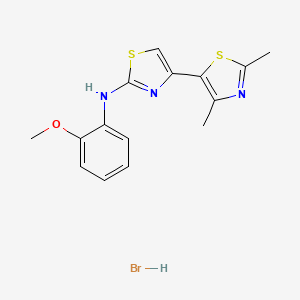
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide, also known as ENF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ENF belongs to the class of furamides, which are organic compounds that contain a furan ring and an amide group.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been shown to activate the ERK1/2 signaling pathway, which is involved in cell proliferation, survival, and differentiation. N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been found to bind to specific receptors on the cell surface, such as the sigma-1 receptor, and to interact with intracellular proteins, such as heat shock protein 90 (HSP90).
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects in cells and animals. N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the levels of reactive oxygen species (ROS) in cells. N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide also enhances the expression and activity of choline acetyltransferase (ChAT), an enzyme involved in the synthesis of acetylcholine, a neurotransmitter that is important for cognitive function. In animals, N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and protect against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses. N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide also requires further studies to elucidate its mechanism of action and to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide. One direction is to investigate the potential applications of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide in other fields, such as metabolic disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop new derivatives of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide with improved pharmacokinetic properties and therapeutic efficacy. Furthermore, the mechanism of action of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide needs to be further elucidated to understand its potential targets and signaling pathways. Finally, the safety and toxicity of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide need to be thoroughly evaluated to ensure its potential clinical use.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide is a synthetic compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide involves the reaction of 4-ethoxyaniline and 3-nitrobenzaldehyde in the presence of a catalyst and solvent. The reaction proceeds through a condensation reaction to form N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide. The yield of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of reagents.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been studied extensively for its potential applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been shown to have neuroprotective effects against ischemic brain injury and to enhance cognitive function in animal models. In cancer research, N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been found to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In drug discovery, N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-25-16-8-6-14(7-9-16)20-19(22)18-11-10-17(26-18)13-4-3-5-15(12-13)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKFHLPVPNOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)



![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)